molecular formula C12H14ClNO2 B1477555 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2091635-01-5

2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No.: B1477555
CAS No.: 2091635-01-5
M. Wt: 239.7 g/mol
InChI Key: MGRPBMBMKACHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9-2-3-11-10(6-9)8-14(4-5-16-11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPBMBMKACHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a chloro group, a methyl group, and a benzo-oxazepine ring. The synthesis typically involves several steps:

  • Formation of the Benzo-Oxazepine Ring : This can be achieved through cyclization reactions involving ortho-amino benzyl alcohol derivatives.
  • Chlorination : The introduction of the chloro group is performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Acylation : The final step often involves Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst.

The biological activity of 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound may modulate enzyme activity, influencing metabolic pathways.
  • DNA/RNA Synthesis Interference : It potentially inhibits cellular proliferation by affecting nucleic acid synthesis.
  • Induction of Oxidative Stress : This leads to cellular damage and apoptosis, contributing to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness using the disc diffusion method against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

CompoundStaphylococcus aureusStaphylococcus epidermidisE. coliProteus vulgaris
2-chloro-1-(7-methyl...)16 mm18 mm12 mm13 mm
Control (Ciprofloxacin)20 mm20 mm16 mm15 mm

The compound displayed comparable activity to ciprofloxacin, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. It appears to induce apoptosis through mechanisms such as oxidative stress and DNA damage. Detailed research findings are needed to establish specific pathways involved in its anticancer effects.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on various synthesized derivatives of related compounds highlighted the antibacterial efficacy of compounds similar to 2-chloro-1-(7-methyl...). The findings suggested that structural modifications could enhance antimicrobial potency .
  • Case Study on Cancer Cell Lines : In another investigation, derivatives of this compound were tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.